
N-3-pyridinyl-4-(trifluoromethoxy)benzenesulfonamide
説明
N-3-pyridinyl-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is primarily used as a tool compound in biochemical research to study the function of specific proteins and enzymes. In
作用機序
TFP exerts its inhibitory effect on protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target protein, which in turn affects the downstream signaling pathways. TFP has also been shown to inhibit other enzymes by binding to their active sites.
Biochemical and Physiological Effects:
TFP has been shown to have a wide range of biochemical and physiological effects. Inhibition of protein kinases by TFP has been linked to the regulation of cell growth, differentiation, and apoptosis. TFP has also been shown to affect the activity of other enzymes, such as phosphodiesterases, which play a role in the regulation of intracellular signaling pathways. TFP has been shown to have anti-inflammatory effects by inhibiting the activity of phosphodiesterases. Additionally, TFP has been shown to affect the activity of ion channels, such as the TRPV1 channel, which is involved in pain perception.
実験室実験の利点と制限
One of the major advantages of using TFP in lab experiments is its specificity. TFP has been shown to selectively inhibit specific protein kinases and enzymes, which allows researchers to study the function of these proteins in a more targeted manner. Additionally, TFP is a reversible inhibitor, which allows researchers to study the effects of the inhibitor on the target protein in a time-dependent manner. However, one of the limitations of using TFP in lab experiments is its potential toxicity. TFP has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of TFP in scientific research. One potential direction is the development of more selective inhibitors of specific protein kinases and enzymes. This could allow researchers to study the function of these proteins in a more targeted manner and could lead to the development of new therapeutics for a variety of diseases. Another potential direction is the use of TFP in combination with other inhibitors to target multiple signaling pathways simultaneously. This could lead to the development of more effective therapies for complex diseases such as cancer. Finally, the development of more stable and less toxic analogs of TFP could expand its use in a variety of experimental settings.
In conclusion, TFP is a powerful tool compound that has been widely used in scientific research to study the function of specific proteins and enzymes. Its specificity and reversible inhibition make it a valuable tool in the study of intracellular signaling pathways. However, its potential toxicity at high concentrations highlights the need for caution in its use. The future directions for the use of TFP in scientific research are promising and could lead to the development of new therapeutics for a variety of diseases.
科学的研究の応用
TFP is widely used as a tool compound in biochemical research to study the function of specific proteins and enzymes. It is commonly used as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. TFP has been shown to inhibit several protein kinases, including MAP kinase, CDK2, and CDK5. It has also been used to study the function of other enzymes, such as phosphodiesterases and phosphatases.
特性
IUPAC Name |
N-pyridin-3-yl-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)20-10-3-5-11(6-4-10)21(18,19)17-9-2-1-7-16-8-9/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYMNURHYCEBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437359.png)
![2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B4437360.png)
![N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437369.png)
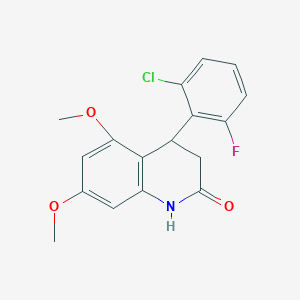
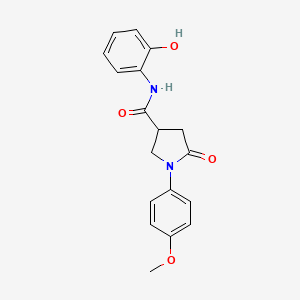
![1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4437382.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4437384.png)
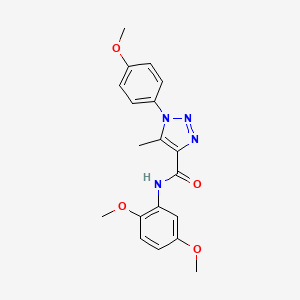
![N-cyclohexyl-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4437394.png)
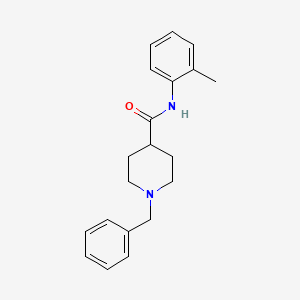
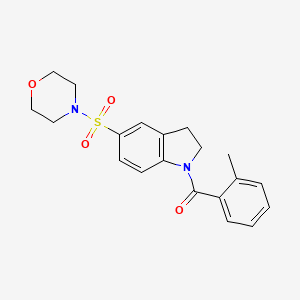
![N-benzyl-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4437423.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethoxyphenyl)propanamide](/img/structure/B4437432.png)